![molecular formula C15H15ClN2O3 B1461310 4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid CAS No. 1155104-43-0](/img/structure/B1461310.png)

4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid

Descripción general

Descripción

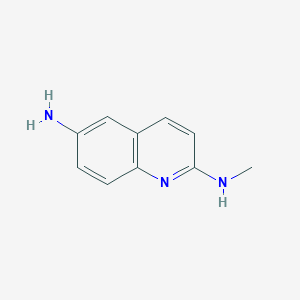

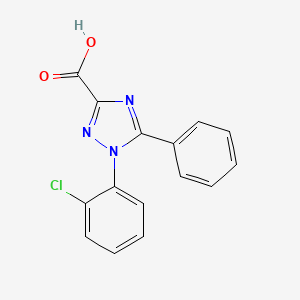

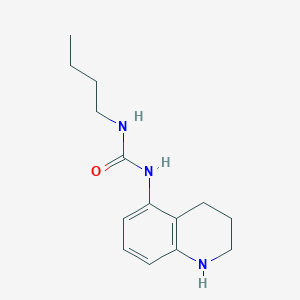

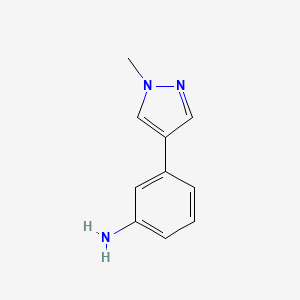

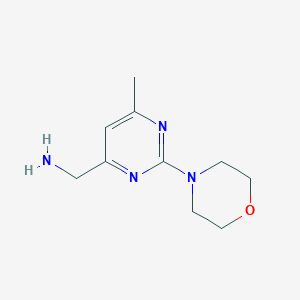

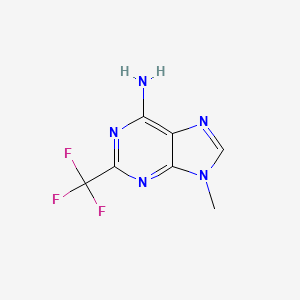

“4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid” is a chemical compound with the molecular formula C15H15ClN2O3 . It has a molecular weight of 306.74 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring attached to a benzene ring via an amide linkage . The benzene ring is substituted with a chlorine atom .Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibitors Aroyl-pyrrole-hydroxy-amides (APHAs), closely related to the structure of interest, have been identified as a new class of synthetic histone deacetylase (HDAC) inhibitors. Through computational and experimental approaches, derivatives of APHA have shown significant HDAC1 inhibitory activities, leading to their potential as antiproliferative and cytodifferentiating agents, particularly against mouse HDAC1 and maize HD2 enzymes. The enhanced activity of these compounds could contribute to developing new therapeutic agents targeting cancer and other diseases associated with histone deacetylation (Ragno et al., 2004).

Fluorescent Zn(II) Sensors The synthesis and characterization of Zinpyr family sensors, incorporating pyrrole moieties similar to the compound , have contributed to the development of midrange affinity fluorescent Zn(II) sensors. These sensors, thanks to their unique structure, offer improved selectivity for Zn(II) and are useful for biological imaging applications, indicating the compound's relevance in developing diagnostic tools and research into zinc's biological roles (Nolan et al., 2006).

Antimicrobial Activity Compounds bearing the pyrrole moiety, akin to the chemical of interest, have been synthesized and evaluated for their antimicrobial activities. These studies have shown that such compounds possess significant effectiveness against a range of bacterial and fungal pathogens, underscoring their potential in developing new antimicrobial agents. The incorporation of pyrrole and benzoic acid derivatives, similar to the structure under discussion, has led to compounds with notable activity against pathogens like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, Candida albicans, and Aspergillus niger (El-Meguid, 2014).

Propiedades

IUPAC Name |

4-chloro-2-[(1-propan-2-ylpyrrole-2-carbonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-9(2)18-7-3-4-13(18)14(19)17-12-8-10(16)5-6-11(12)15(20)21/h3-9H,1-2H3,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQIZHLVVGMBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-6-[(4-chlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1461236.png)

![6-Oxo-1-[(propylcarbamoyl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1461237.png)

![3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine](/img/structure/B1461238.png)

![[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine](/img/structure/B1461249.png)